4-Chloro-2,6-bis(chloromethyl)pyridine
Overview
Description
4-Chloro-2,6-bis(chloromethyl)pyridine: is an organic compound with the molecular formula C7H6Cl3N . It is a derivative of pyridine, characterized by the presence of three chlorine atoms and a pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-bis(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloromethylpyridine with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions . The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-bis(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form 2,6-bis(chloromethyl)pyridine, which can further undergo additional chemical transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: The major products are various substituted pyridine derivatives, depending on the nucleophile used.
Reduction Reactions: The primary product is 2,6-bis(chloromethyl)pyridine.
Scientific Research Applications
4-Chloro-2,6-bis(chloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis(chloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring . This coordination forms stable complexes, which can be utilized in various chemical reactions and applications. The compound’s conformational flexibility allows it to interact with different molecular targets, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: This compound lacks the chlorine atom at the 4-position, making it less reactive in certain substitution reactions.
4-Chloro-2,6-bis(bromomethyl)pyridine: The presence of bromine atoms instead of chlorine atoms alters its reactivity and chemical properties.
2,6-Bis(chloromethyl)-4-methylphenol: This compound contains a phenol group, which significantly changes its chemical behavior compared to 4-Chloro-2,6-bis(chloromethyl)pyridine.
Uniqueness: this compound is unique due to the presence of three chlorine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to form stable complexes with metal ions further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-chloro-2,6-bis(chloromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEPHKHTBQZGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CCl)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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